PENTAMETHYLCYCLOPENTASILOXANE

Catalog No.
S1899041
CAS No.
6166-86-5
M.F
C5H15O5Si5
M. Wt
295.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PENTAMETHYLCYCLOPENTASILOXANE

CAS Number

6166-86-5

Product Name

PENTAMETHYLCYCLOPENTASILOXANE

Molecular Formula

C5H15O5Si5

Molecular Weight

295.59 g/mol

InChI

InChI=1S/C5H15O5Si5/c1-11-6-12(2)8-14(4)10-15(5)9-13(3)7-11/h1-5H3

InChI Key

PUNGSQUVTIDKNU-UHFFFAOYSA-N

SMILES

C[Si]1O[Si](O[Si](O[Si](O[Si](O1)C)C)C)C

Canonical SMILES

C[Si]1O[Si](O[Si](O[Si](O[Si](O1)C)C)C)C

The exact mass of the compound Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentamethylcyclopentasiloxane (CAS 6166-86-5), commonly referred to as D5H, is a cyclic siloxane featuring alternating silicon and oxygen atoms in a five-membered ring, with each silicon atom bearing one methyl and one reactive hydride group. In industrial and advanced research procurement, D5H is evaluated as a high-performance precursor for focused ion beam induced deposition (FIBID) and as a multifunctional cross-linking agent in polymer synthesis. Its low glass-transition temperature (Tg ≈ −152 °C) and volatile liquid state make it highly processable for vapor-phase deposition. The presence of exactly five reactive Si-H bonds per molecule distinguishes it from lower-order cyclosiloxanes and linear siloxanes, providing a specific stoichiometric ratio that dictates cross-link density in the synthesis of specialized polysiloxane networks, smart amphiphilic co-networks, and self-reinforced epoxy nanocomposites [1].

Substituting pentamethylcyclopentasiloxane with closely related cyclic or linear analogs—such as tetramethylcyclotetrasiloxane (TMCTS/D4H) or tetramethyldisiloxane (TMDS)—results in quantifiable performance deficits in both microelectronic deposition and polymer formulation. In focused ion beam induced deposition (FIBID), the specific ring size and methyl-to-hydride ratio of D5H directly control carbon incorporation and deposition yield; substituting with TMCTS leads to a two-order-of-magnitude drop in resistivity and a proportionally lower breakdown voltage in the resulting insulator films[1]. In synthetic applications, the exact functionality of five Si-H groups is required to achieve highly cross-linked 3D network architectures; substituting D5H with the bifunctional TMDS yields linear, lower-molecular-weight polymers (1–20 kDa) rather than the robust, solvent-resistant gels required for advanced structural materials[2].

Insulator Resistivity in Focused Ion Beam Induced Deposition (FIBID)

In the fabrication of nanoscale insulators via focused ion beam induced deposition (FIBID), the choice of precursor gas fundamentally determines the electrical isolation quality of the deposited layer. A direct comparative study evaluated pentamethylcyclopentasiloxane against the industry-standard tetramethylcyclotetrasiloxane (TMCTS). The use of pentamethylcyclopentasiloxane yielded insulator films with a resistivity of approximately 8 × 10^11 Ω·cm, representing a two-order-of-magnitude improvement over the ~6 × 10^9 Ω·cm resistivity achieved with TMCTS under identical deposition conditions [1].

Evidence DimensionElectrical resistivity of FIBID-deposited insulator film
Target Compound Data~8 × 10^11 Ω·cm
Comparator Or BaselineTetramethylcyclotetrasiloxane (TMCTS) (~6 × 10^9 Ω·cm)
Quantified Difference2 orders of magnitude higher resistivity
ConditionsFocused ion beam induced deposition (FIBID) with metal-insulator-metal structure testing

For semiconductor device modification, higher resistivity prevents fatal leakage currents in high-density interconnects, making this precursor essential for reliable nanoscale probing.

Dielectric Breakdown Field Strength in Nanoscale Insulators

Beyond bulk resistivity, the dielectric breakdown field is a critical metric for the viability of FIB-deposited insulators in active microelectronic circuits. Testing of metal-insulator-metal structures demonstrated that insulators deposited using pentamethylcyclopentasiloxane achieved a breakdown field of 650 V/mm. In contrast, films deposited using the standard TMCTS precursor failed at 440 V/mm. This structural difference is attributed to the optimized deposition yield and stoichiometry afforded by the D5H ring structure [1].

Evidence DimensionDielectric breakdown field
Target Compound Data650 V/mm
Comparator Or BaselineTetramethylcyclotetrasiloxane (TMCTS) (440 V/mm)
Quantified Difference210 V/mm higher breakdown field (~1.47x improvement)
ConditionsFIBID deposited insulator layers in metal-insulator-metal test structures

A higher breakdown field allows for the deposition of thinner insulating layers without risking electrical shorting, enabling denser and more precise circuit edits.

Cross-Linking Density and Network Formation in Epoxide Oxysilylation

In the synthesis of self-reinforced epoxy resin nanocomposites via oxysilylation, the functionality of the siloxane cross-linker dictates the final thermomechanical properties of the resin. When reacted with diepoxides, the bifunctional baseline tetramethyldisiloxane (TMDS) produces mostly linear polymers with molecular weights limited to 1–20 kDa. Conversely, pentamethylcyclopentasiloxane (D5H), possessing five reactive Si-H sites, drives rapid gelation and the formation of highly cross-linked, three-dimensional architectures that are stable in boiling water for over 5 hours and capable of controlled solvent uptake [1].

Evidence DimensionPolymer architecture and molecular weight
Target Compound DataHighly cross-linked 3D gel networks
Comparator Or BaselineTetramethyldisiloxane (TMDS) (Linear polymers, 1–20 kDa)
Quantified DifferenceTransition from low-MW linear chains to infinite 3D cross-linked networks
ConditionsOxysilylation of diepoxides catalyzed by B(C6F5)3 at ambient temperature

Procurement of D5H over linear siloxanes is mandatory when formulating advanced, structurally robust epoxy nanocomposites that require high hydrolytic stability.

Rapid Oxidative Polymerization to Rigid Poly(cyclosiloxane) Networks

Pentamethylcyclopentasiloxane exhibits specific reactivity under platinum-catalyzed oxidative polymerization in the presence of water. Unlike standard linear siloxanes that require complex end-group functionalization to cure, D5H rapidly polycondenses (via SiH + H2O → SiOH + H2 → Si-O-Si) at 100 °C to form poly(pentamethylcyclopentasiloxane) (PD5). This results in a stiff, brittle solid that is completely insoluble in common hydrocarbon solvents, achieving high conversion rates within 2 to 3 hours [1].

Evidence DimensionPolymerization pathway and product solubility
Target Compound DataRapid formation of insoluble, highly cross-linked PD5 solid
Comparator Or BaselineStandard linear siloxanes (Require functional end-groups; form soluble or elastomeric networks)
Quantified DifferenceComplete insolubility in hydrocarbon solvents and rigid solid formation
ConditionsPt (Karstedt) catalyst, 100 °C, in bulk or solution with water

This allows manufacturers to cast highly resistant, rigid silicone parts directly from a low-viscosity liquid monomer without relying on multi-component elastomeric curing systems.

High-Resolution Insulator Deposition for Semiconductor Circuit Edit

Driven by its superior resistivity (8 × 10^11 Ω·cm) and breakdown field (650 V/mm) compared to TMCTS, pentamethylcyclopentasiloxane is the optimal precursor gas for Focused Ion Beam Induced Deposition (FIBID) and Helium-FIBID. It is used to deposit highly reliable, nanoscale isolation layers during failure analysis, device modification, and the nanofabrication of high-aspect-ratio structures[1].

Synthesis of Self-Reinforced Epoxy Nanocomposites

Utilizing its five reactive Si-H bonds, D5H serves as a high-density cross-linking agent in the oxysilylation of diepoxides. It is specifically selected over linear disiloxanes to force the rapid formation of three-dimensional, hydrolytically stable gel networks rather than low-molecular-weight linear chains, making it ideal for advanced structural adhesives and coatings [2].

Production of Rigid Poly(cyclosiloxane) (PD5) Resins

D5H is utilized as a direct monomer for platinum-catalyzed oxidative polymerization. Because it readily oxidizes and condenses to form a highly cross-linked, solvent-insoluble solid, it is procured for the casting of rigid, high-temperature-resistant silicone resins, bypassing the limitations of traditional elastomeric polydimethylsiloxane (PDMS) formulations [3].

Formulation of Smart Amphiphilic Co-Networks

Driven by the precise 5-site cross-linking capability demonstrated in epoxide oxysilylation, D5H is also utilized to cross-link hydrophobic (e.g., PDMS) and hydrophilic (e.g., PEG) polymer segments into bicontinuous amphiphilic networks. The specific functionality of the cyclopentasiloxane ring ensures a stable co-continuous microstructure that exhibits dynamic contact angle hysteresis for responsive biomedical coatings [4].

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 109 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 55 of 109 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 54 of 109 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

6166-86-5

General Manufacturing Information

All other basic inorganic chemical manufacturing
Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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